molecular formula C6H11ClN2O2 B1442236 (3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride CAS No. 1134333-91-7

(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride

Cat. No.: B1442236
CAS No.: 1134333-91-7
M. Wt: 178.62 g/mol
InChI Key: LXCKEPWLTQNLJX-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine hydrate in acetic acid to form N-acetyl derivatives of 4,5-dihydro-1H-pyrazole . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 4,5-dihydro-1H-pyrazole have been shown to exhibit antibacterial, antioxidant, analgesic, anti-inflammatory, and antimycobacterial activities . These effects highlight the compound’s potential in modulating cellular responses and its therapeutic potential.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with hydrazine hydrate to form N-acetyl derivatives of 4,5-dihydro-1H-pyrazole is a key example of its molecular mechanism . These interactions are essential for understanding how the compound influences biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, the temporal effects of the compound in frequency-resolved sum-frequency generation vibrational spectroscopy (SFG-VS) have been analyzed to understand its spectral lineshapes and temporal response . These studies provide insights into the compound’s behavior over time and its potential long-term effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s effects are dose-dependent, with higher doses potentially leading to toxic or adverse effects. For example, the hypoglycemic and hepatoprotective effects of a related compound, Merremia vitifolia, were observed at different dosages in mice . These findings highlight the importance of dosage in determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the compound’s role in lipid metabolic pathways has been studied in the context of Helicobacter pylori infection and metabolic dysfunction-associated steatotic liver disease . These interactions are crucial for understanding the compound’s metabolic effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. For example, the interaction of OsATX1 with heavy metal P1B-type ATPases affects copper transport and distribution in rice . These findings provide insights into the compound’s transport mechanisms and its potential effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For instance, the prediction of protein subcellular localization using advanced protein language models and graph convolutional networks has been studied . These studies highlight the importance of subcellular localization in determining the compound’s effects and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with chloroacetic acid under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride: This compound is structurally similar but contains an additional oxo group.

    1-Phenyl-3-methyl-1H-pyrazol-5-yl acetic acid: Another pyrazole derivative with different substituents on the pyrazole ring.

Uniqueness

(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-methyl-3,4-dihydropyrazol-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-5-2-3-8(7-5)4-6(9)10;/h2-4H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCKEPWLTQNLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700636
Record name (3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134333-91-7
Record name (3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride
Reactant of Route 2
(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride
Reactant of Route 3
(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride
Reactant of Route 4
(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride
Reactant of Route 5
(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride
Reactant of Route 6
(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride

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